Cas no 2580233-71-0 (Ethyl 2-amino-4-hydroxypyridine-3-carboxylate)

Ethyl 2-amino-4-hydroxypyridine-3-carboxylate is a versatile heterocyclic compound with significant applications in pharmaceutical and organic synthesis. Its pyridine core, functionalized with amino, hydroxyl, and ester groups, makes it a valuable intermediate for constructing complex molecules, particularly in medicinal chemistry. The compound exhibits favorable reactivity for further derivatization, enabling the synthesis of bioactive derivatives or coordination complexes. Its structural features also suggest potential utility in agrochemicals and materials science. The ester moiety enhances solubility in organic solvents, facilitating downstream modifications. High purity grades are available to ensure consistency in research and industrial applications. This compound is particularly noted for its balanced reactivity and stability under standard handling conditions.
Ethyl 2-amino-4-hydroxypyridine-3-carboxylate structure
2580233-71-0 structure
Product name:Ethyl 2-amino-4-hydroxypyridine-3-carboxylate
CAS No:2580233-71-0
MF:C8H10N2O3
MW:182.176601886749
CID:5661135
PubChem ID:165889702

Ethyl 2-amino-4-hydroxypyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-27724569
    • 2580233-71-0
    • ethyl 2-amino-4-hydroxypyridine-3-carboxylate
    • Ethyl 2-amino-4-hydroxypyridine-3-carboxylate
    • Inchi: 1S/C8H10N2O3/c1-2-13-8(12)6-5(11)3-4-10-7(6)9/h3-4H,2H2,1H3,(H3,9,10,11)
    • InChI Key: WKYDEKCRENZHMN-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C(C=CNC=1N)=O)=O

Computed Properties

  • Exact Mass: 182.06914219g/mol
  • Monoisotopic Mass: 182.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 81.4Ų

Ethyl 2-amino-4-hydroxypyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27724569-1.0g
ethyl 2-amino-4-hydroxypyridine-3-carboxylate
2580233-71-0 95.0%
1.0g
$1229.0 2025-03-20
Enamine
EN300-27724569-0.5g
ethyl 2-amino-4-hydroxypyridine-3-carboxylate
2580233-71-0 95.0%
0.5g
$1180.0 2025-03-20
Enamine
EN300-27724569-1g
ethyl 2-amino-4-hydroxypyridine-3-carboxylate
2580233-71-0
1g
$1229.0 2023-09-10
Enamine
EN300-27724569-5.0g
ethyl 2-amino-4-hydroxypyridine-3-carboxylate
2580233-71-0 95.0%
5.0g
$3562.0 2025-03-20
Enamine
EN300-27724569-0.05g
ethyl 2-amino-4-hydroxypyridine-3-carboxylate
2580233-71-0 95.0%
0.05g
$1032.0 2025-03-20
Enamine
EN300-27724569-10g
ethyl 2-amino-4-hydroxypyridine-3-carboxylate
2580233-71-0
10g
$5283.0 2023-09-10
Enamine
EN300-27724569-0.25g
ethyl 2-amino-4-hydroxypyridine-3-carboxylate
2580233-71-0 95.0%
0.25g
$1131.0 2025-03-20
Enamine
EN300-27724569-10.0g
ethyl 2-amino-4-hydroxypyridine-3-carboxylate
2580233-71-0 95.0%
10.0g
$5283.0 2025-03-20
Enamine
EN300-27724569-0.1g
ethyl 2-amino-4-hydroxypyridine-3-carboxylate
2580233-71-0 95.0%
0.1g
$1081.0 2025-03-20
Enamine
EN300-27724569-2.5g
ethyl 2-amino-4-hydroxypyridine-3-carboxylate
2580233-71-0 95.0%
2.5g
$2408.0 2025-03-20

Additional information on Ethyl 2-amino-4-hydroxypyridine-3-carboxylate

Ethyl 2-amino-4-hydroxypyridine-3-carboxylate (CAS No. 2580233-71-0): A Comprehensive Overview

Ethyl 2-amino-4-hydroxypyridine-3-carboxylate, with the chemical formula C8H10N2O3 and the CAS number 2580233-71-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound features a pyridine core substituted with an amino group at the 2-position, a hydroxyl group at the 4-position, and a carboxylate ester at the 3-position. Its unique structural attributes make it a valuable intermediate in the development of various therapeutic agents.

The compound's significance is underscored by its potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules. The presence of both amino and hydroxyl functional groups provides multiple sites for chemical modification, enabling the creation of diverse derivatives with tailored pharmacological properties. This flexibility has garnered interest from researchers exploring novel drug candidates for treating a range of diseases.

In recent years, Ethyl 2-amino-4-hydroxypyridine-3-carboxylate has been studied for its role in the development of antimicrobial and anti-inflammatory agents. The pyridine scaffold is well-documented for its biological activity, and modifications to this core structure often enhance or alter its pharmacological effects. For instance, derivatives of this compound have shown promising activity against certain bacterial strains, making it a candidate for further investigation in antibiotic research.

The hydroxyl group at the 4-position of Ethyl 2-amino-4-hydroxypyridine-3-carboxylate is particularly noteworthy, as it can participate in hydrogen bonding interactions, which are crucial for molecule-receptor binding affinity. This feature makes it an attractive building block for designing molecules that interact with biological targets such as enzymes and receptors. Additionally, the carboxylate ester moiety at the 3-position can be hydrolyzed to yield a free carboxylic acid, providing another avenue for structural diversification.

Recent advancements in computational chemistry have further highlighted the potential of Ethyl 2-amino-4-hydroxypyridine-3-carboxylate as a scaffold for drug discovery. Molecular modeling studies have identified optimal positions for substituents that could enhance binding affinity to specific biological targets. These insights are being leveraged to design next-generation inhibitors and activators with improved efficacy and reduced side effects.

The synthesis of Ethyl 2-amino-4-hydroxypyridine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as esterification and hydroxylation. The availability of high-quality starting materials and advanced catalytic systems has facilitated more efficient and scalable production methods.

In industrial settings, Ethyl 2-amino-4-hydroxypyridine-3-carboxylate is typically produced under controlled conditions to ensure high yield and purity. Process optimization efforts focus on minimizing waste generation and improving reaction efficiency. Green chemistry principles are increasingly being applied to these processes, aiming to reduce environmental impact while maintaining high product quality.

The compound's versatility extends beyond pharmaceutical applications; it also finds utility in agrochemical research. Pyridine-based compounds are known for their role in crop protection agents due to their ability to interact with biological systems in plants and pests. Derivatives of Ethyl 2-amino-4-hydroxypyridine-3-carboxylate have shown potential as intermediates in the synthesis of novel pesticides with improved environmental profiles.

As research continues to uncover new biological activities associated with heterocyclic compounds, Ethyl 2-amino-4-hydroxypyridine-3-carboxylate is likely to remain a key intermediate in drug discovery efforts. Its unique structural features offer a rich platform for innovation, driving advancements in both academic research and industrial applications. Collaborative efforts between chemists, biologists, and pharmacologists will continue to explore its full potential.

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